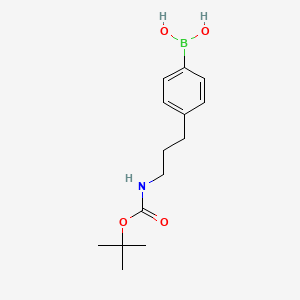
(4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propyl chain containing a carbamate group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Propyl Chain: The phenylboronic acid intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain.
Carbamate Formation: The final step involves the reaction of the propylamine derivative with 2-methylpropan-2-yl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the use of a palladium catalyst and a base, resulting in the formation of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, (4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid is widely used as a reagent in organic synthesis. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used in the development of boron-containing drugs. Boronic acids have been shown to inhibit proteases and other enzymes, making them potential candidates for therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use in cancer treatment. Boron neutron capture therapy (BNCT) is a technique that utilizes boron-containing compounds to target cancer cells selectively.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of (4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases, where the boronic acid group mimics the transition state of peptide bond hydrolysis.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Propylphenylboronic Acid: Similar structure but lacks the carbamate group.
4-Carbamoylphenylboronic Acid: Contains a carbamate group but differs in the position and structure of the substituents.
Uniqueness
(4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a carbamate group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the propyl chain provides flexibility in molecular interactions, enhancing its potential in various applications.
属性
IUPAC Name |
[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-14(2,3)20-13(17)16-10-4-5-11-6-8-12(9-7-11)15(18)19/h6-9,18-19H,4-5,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKZWCGNYDYDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
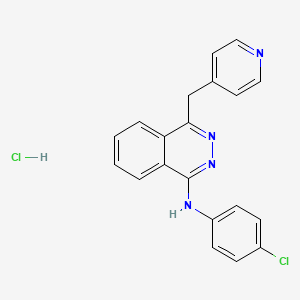
![1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8119886.png)

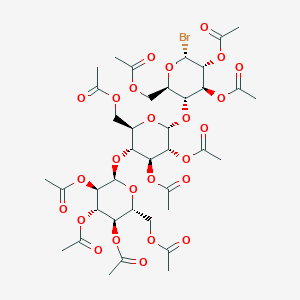
![tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B8119919.png)
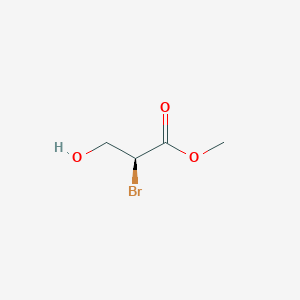
![Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B8119923.png)
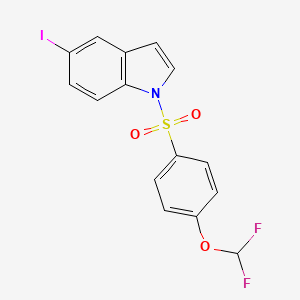
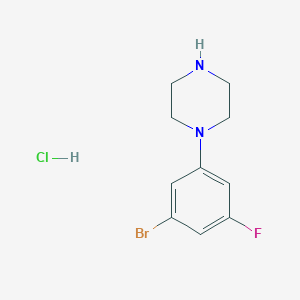
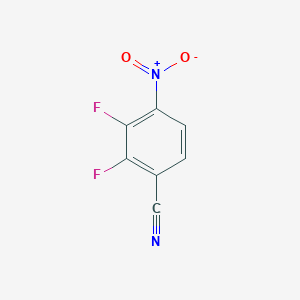
![1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene](/img/structure/B8119956.png)
![[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8119965.png)
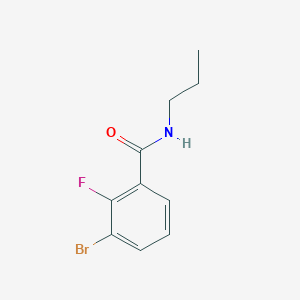
![Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, 3a-(4-chlorophenyl)hexahydro-1-oxo-5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8119987.png)
